Cas no 6946-43-6 (cyclohexyl 1-hydroxycyclopentanecarboxylate)
6946-43-6 structure
Product Name:cyclohexyl 1-hydroxycyclopentanecarboxylate
CAS-nummer:6946-43-6
MF:C12H20O3
MW:212.285404205322
CID:2627254
PubChem ID:245370
Update Time:2025-04-21
cyclohexyl 1-hydroxycyclopentanecarboxylate Chemische en fysische eigenschappen
Naam en identificatie
-
- cyclohexyl 1-hydroxycyclopentanecarboxylate
- CTK1I6848; 1-hydroxycyclopentanecarbaldehyde; 1-hydroxy-cyclopentanecarboxylic acid cyclohexyl ester; 1-Hydroxy-cyclopentancarbaldehyd; 1-hydroxy-cyclopentanecarbaldehyde; 1-hydroxy-cyclopentane-1-carbaldehyde; Cyclopentanecarboxaldehyde, 1-hydroxy-; 1-Hydroxy-cyclopentancarbonsaeure-cyclohexylester;
- NSC-57319
- DTXSID50989356
- cyclohexyl 1-hydroxycyclopentane-1-carboxylate
- DS-010709
- 6946-43-6
- NSC57319
-
- Inchi: 1S/C12H20O3/c13-11(12(14)8-4-5-9-12)15-10-6-2-1-3-7-10/h10,14H,1-9H2
- InChI-sleutel: SWRNQIPNJNOJFR-UHFFFAOYSA-N
- LACHT: O(C(C1(CCCC1)O)=O)C1CCCCC1
Berekende eigenschappen
- Exacte massa: 212.1413
- Monoisotopische massa: 212.141245
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 3
- Complexiteit: 225
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 46.5
- XLogP3: 2.3
Experimentele eigenschappen
- Dichtheid: 1.11
- Kookpunt: 295.3°C at 760 mmHg
- Vlampunt: 117.2°C
- Brekindex: 1.506
- PSA: 46.53
- LogboekP: 2.16740
cyclohexyl 1-hydroxycyclopentanecarboxylate Gerelateerde literatuur
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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